Potassium D-arabinonate
Potassium D-arabinonate
Brand Name:
Vulcanchem
CAS No.:
15770-22-6
VCID:
VC21023608
InChI:
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1
SMILES:
C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Molecular Formula:
C5H9KO6
Molecular Weight:
204.22 g/mol
Potassium D-arabinonate
CAS No.: 15770-22-6
Cat. No.: VC21023608
Molecular Formula: C5H9KO6
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15770-22-6 |
|---|---|
| Molecular Formula | C5H9KO6 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | potassium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
| Standard InChI | InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1 |
| Standard InChI Key | HSMKJRYJAZFMNP-PSRPMNHMSA-M |
| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] |
| SMILES | C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
| Canonical SMILES | C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator